N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide is a compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may affect bacterial metabolic pathways.
Pharmacokinetics
A favorable pharmacokinetic profile was reported for similar compounds .
Result of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may have bactericidal activity.
Action Environment
Similar compounds have been synthesized under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide typically involves the reaction of 6-amino-benzothiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide can be compared with other benzothiazole derivatives, such as:
N-tert-Butyl-2-benzothiazolesulfenamide: This compound is used as a rubber accelerator and has different industrial applications compared to this compound.
2-(2-Benzothiazolyl)acetic acid ethyl ester: This compound is used in organic synthesis and has different chemical properties and applications.
This compound stands out due to its unique combination of a benzothiazole core and a tert-butylbenzamide group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVRIIZVIBXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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